Selectivity: Ertugliflozin Exhibits >2000-Fold Selectivity for SGLT2 Over SGLT1
Ertugliflozin demonstrates a >2000-fold selectivity for human SGLT2 (IC50 = 0.877 nM) over human SGLT1 (IC50 = 1960 nM) in vitro . This selectivity profile positions it between the higher selectivity of empagliflozin (~2500-fold) and the lower selectivity of dapagliflozin (~1200-fold) and canagliflozin (~155-250-fold) [1]. The high selectivity is crucial for minimizing SGLT1-mediated gastrointestinal side effects and for maintaining a clean safety profile [2].
| Evidence Dimension | Selectivity for SGLT2 over SGLT1 (fold) |
|---|---|
| Target Compound Data | >2000-fold |
| Comparator Or Baseline | Empagliflozin: ~2500-fold; Dapagliflozin: ~1200-fold; Canagliflozin: ~155-250-fold |
| Quantified Difference | Ertugliflozin selectivity is 67% higher than dapagliflozin and 8-fold higher than canagliflozin, but 20% lower than empagliflozin |
| Conditions | In vitro cell-based assays using human SGLT2 and SGLT1 expressed in CHO cells |
Why This Matters
The >2000-fold selectivity ensures potent glucose-lowering efficacy in the kidney with minimal SGLT1 inhibition in the intestine, thereby reducing the potential for gastrointestinal adverse events that are associated with less selective agents like canagliflozin.
- [1] PMC8251113 Table 1: Selectivity of SGLT2 inhibitors. View Source
- [2] Mascitti V, et al. J Med Chem. 2011;54(8):2952-2960. View Source
